molecular formula C15H26N2O3 B2959220 N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1329247-72-4

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2959220
CAS No.: 1329247-72-4
M. Wt: 282.384
InChI Key: MMTRBVXJGRLCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a cyclohexylcarboxamide group.

Properties

IUPAC Name

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-14(16-13-5-2-1-3-6-13)17-9-7-15(8-10-17)19-11-4-12-20-15/h13H,1-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTRBVXJGRLCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the cyclohexyl group and the carboxamide functional group through subsequent substitution and amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug development.

    Materials Science: The spirocyclic structure of the compound lends itself to applications in the design of new materials with specific properties, such as enhanced stability or unique electronic characteristics.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the context of its application. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The pathways involved in its mechanism of action can vary, but they often include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is versatile, with modifications to its substituents profoundly influencing biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents/Modifications Molecular Formula Key Biological Activity Potency/Findings References
N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Cyclohexylcarboxamide C₁₆H₂₆N₂O₃ σ1 receptor antagonism (inferred) Predicted high lipophilicity and CNS penetration due to cyclohexyl group
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compound 2) Benzyl, phenyl C₂₁H₂₅NO₂ σ1 antagonism, anti-binge eating ED₅₀ = 3–7 mg/kg in rat binge-eating models; oxalate salt crystallizes at 202–204°C
41b (Series 2 in ) n-Octyl, 6-methoxyindolyl, 6/6 spiro ring Not provided Anti-mycobacterial MIC₅₀ = 0.3 μM; superior to 6/5 spiro and monocyclic analogs
[¹⁸F]8 () Fluorine-18 radiolabel Not provided σ1 PET ligand High brain uptake (70–75% blocked by SA4503); potential for CNS imaging
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide Phenethylcarboxamide C₁₇H₂₄N₂O₃ Research chemical Molecular weight = 304.38; marketed as a bioactive building block
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one 2-Methoxyphenoxy C₁₇H₂₃NO₅ Unspecified research use Molecular weight = 321.37; available for pharmacological screening

Key Findings from Comparative Analysis:

Structural Flexibility and Activity: The 1,5-dioxa-9-azaspiro[5.5]undecane core is adaptable to diverse substituents. For example, 9-benzyl-2-phenyl derivatives (e.g., Compound 2) exhibit potent σ1 receptor antagonism, reducing binge-eating behavior in rats at low doses . Anti-mycobacterial activity is enhanced by n-octyl chains and 6-methoxyindolyl groups, as seen in Series 2 compounds (e.g., 41b), which outperform smaller spirocycles and monocyclic analogs .

Impact of Substituents on Pharmacokinetics :

  • Lipophilicity : Cyclohexyl and n-octyl substituents increase lipophilicity, improving membrane permeability but risking high metabolic clearance (e.g., some spiro compounds in show rapid liver microsomal degradation) .
  • Radiolabeling : Fluorine-18 derivatives (e.g., [¹⁸F]8) retain high σ1 affinity and brain uptake, validating the spiro scaffold’s utility in neuroimaging .

Synthetic Accessibility :

  • Common synthesis routes involve acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene) and salt crystallization (e.g., oxalate salts for improved stability) .

Biological Activity

N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as 1,5-dioxa-9-azaspiro[5.5]undecane, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 180-94-9
  • IUPAC Name : 1,5-dioxa-9-azaspiro[5.5]undecane

The structure of N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane features a spirocyclic framework that contributes to its unique biological properties. The compound's interaction with biological targets is influenced by its structural characteristics, particularly the presence of the dioxa and azaspiro moieties.

Research indicates that compounds related to N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane may exert their biological effects through various mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to act as non-competitive blockers of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and neuromuscular signaling .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .
  • Pain Management : The potential for pain relief has been noted in studies involving spirocyclic compounds, suggesting that this compound may have analgesic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter Blockade Inhibition of nAChRs leading to reduced neuronal excitability
Anti-inflammatory Reduction in pro-inflammatory cytokines
Analgesic Effects Potential use in pain management
Cardiovascular Effects Modulation of cardiovascular signaling pathways

Case Studies and Research Findings

Recent studies have explored the bioactivity of compounds within the spirocyclic family, including N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane:

  • Study on Pain Management : A study demonstrated that derivatives of 1,9-diazaspiro[5.5]undecanes showed significant analgesic effects in animal models, suggesting that similar compounds could be developed for pain relief therapies .
  • Neuropharmacological Research : Research indicated that certain spirocyclic compounds could effectively modulate neurotransmitter release in neuronal cultures, providing insights into their potential use in treating neurodegenerative diseases .
  • Inflammation Studies : Investigations into the anti-inflammatory properties revealed that these compounds could inhibit the production of inflammatory mediators in vitro, supporting their application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed. First, synthesize the spiroazacrown ether core via cyclocondensation of cyclohexanone derivatives with ethylenediamine analogs under acidic catalysis. Second, introduce the cyclohexylcarboxamide moiety via nucleophilic acyl substitution using cyclohexyl isocyanate or chloroformate derivatives. Key parameters include solvent choice (e.g., DMSO for high-temperature reactions) and catalyst optimization (e.g., NaCl for improved yield) . Reaction progress should be monitored via TLC or HPLC to optimize time (typically 4–8 hours) and temperature (150–180°C).

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Hydrogen atom placement via riding models or difference Fourier maps.
  • Twinning analysis (if applicable) using SHELXD or PLATON .
    • Validation tools like CCDC Mercury ensure structural accuracy.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Classify the compound per regulatory frameworks (e.g., EPA’s TSCA §721.20315 for analogs). Key precautions:

  • Use fume hoods and PPE (gloves, goggles) due to potential aquatic toxicity (Chronic Category 2) .
  • Avoid aqueous waste disposal; employ solvent recovery systems.
  • Store in inert, dry environments (-20°C, under argon) to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity, particularly in anti-mycobacterial applications?

  • SAR Analysis : Replace the cyclohexyl group with lipophilic chains (e.g., n-octyl) to enhance membrane permeability and MIC50 values. For example:

  • 6-Methoxyindolyl analogs with 1,5-dioxa-9-azaspiro[5.5]undecane cores show submicromolar potency against Mycobacterium tuberculosis (MIC50 = 0.3–0.7 μM) .
  • Electron-withdrawing groups (e.g., nitro, cyano) at position 6 of the indole ring improve activity by 2–3 fold compared to methoxy derivatives .
    • Use log P calculations (e.g., via ChemAxon) to correlate lipophilicity with efficacy.

Q. What in vitro assays are suitable for evaluating HDAC inhibition mechanisms involving this compound?

  • Experimental Design :

  • Enzyme Assays : Fluorescent-based HDAC inhibition kits (e.g., BPS Bioscience) with recombinant HDAC isoforms (e.g., HDAC1, HDAC6).
  • Cellular Assays : Measure acetylated histone H3 levels in HeLa cells via Western blot after 24-hour exposure to IC50 doses.
  • Control : Compare with known inhibitors (e.g., Trichostatin A) to validate assay sensitivity .

Q. How can computational modeling predict binding modes of this compound with HDAC isoforms?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the spiroazacrown ether core and HDAC active sites (e.g., Zn²⁺ coordination).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Train regression models (e.g., Random Forest) using descriptors like polar surface area and H-bond donors .

Q. What analytical techniques resolve stereochemical complexities in derivatives of this compound?

  • Approach :

  • Chiral HPLC : Use Daicel Chiralpak columns (e.g., IA or IC) with hexane/isopropanol gradients to separate diastereomers (e.g., 3R,6S,9S vs. 3R,6R,9R) .
  • NMR NOE : Perform 2D NOESY to confirm spatial proximity of protons in stereoisomers .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of structurally related compounds?

  • Resolution : Cross-reference regulatory databases (e.g., EPA TSCA, EU REACH) for hazard classifications. For example:

  • Some analogs (e.g., 8,8,10,10-tetramethyl derivatives) lack explicit hazard labels, while others (e.g., 4-cyclohexylphenol derivatives) are flagged for aquatic toxicity .
  • Validate via in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in silico tools (e.g., ProTox-II).

Q. What strategies ensure reproducibility in synthesizing high-purity batches for pharmacological studies?

  • Best Practices :

  • Purify intermediates via column chromatography (silica gel, MeOH/EtOAc gradients).
  • Characterize final products using HRMS (e.g., ESI-TOF) and elemental analysis (±0.4% tolerance) .
  • Batch consistency checks via DSC (melting point ±2°C) and ¹H NMR (purity >95%) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)87% (via DMSO/NaCl catalysis)
MIC50 (Anti-TB Activity)0.3–0.7 μM (6-nitroindolyl analogs)
log P (Calculated)2.8–3.5 (for n-octyl derivatives)
Crystal SystemMonoclinic (P2₁/c space group)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.